molecular formula C23H20ClN3OS2 B12141335 2-[5-(4-chlorophenyl)thiopheno[3,2-e]pyrimidin-4-ylthio]-N-(2,4,6-trimethylphe nyl)acetamide

2-[5-(4-chlorophenyl)thiopheno[3,2-e]pyrimidin-4-ylthio]-N-(2,4,6-trimethylphe nyl)acetamide

Cat. No.: B12141335
M. Wt: 454.0 g/mol
InChI Key: LQXPISRBKPZWJP-UHFFFAOYSA-N
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Description

This compound features a thiopheno[3,2-e]pyrimidinyl core substituted with a 4-chlorophenyl group at the 5-position and a thioether-linked acetamide moiety bearing a 2,4,6-trimethylphenyl group. The synthesis likely involves coupling a thiol-containing pyrimidine intermediate with a chloroacetamide derivative under basic conditions, as exemplified in related procedures (e.g., refluxing with sodium acetate in ethanol or using potassium carbonate in acetone) .

Properties

Molecular Formula

C23H20ClN3OS2

Molecular Weight

454.0 g/mol

IUPAC Name

2-[5-(4-chlorophenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl-N-(2,4,6-trimethylphenyl)acetamide

InChI

InChI=1S/C23H20ClN3OS2/c1-13-8-14(2)21(15(3)9-13)27-19(28)11-30-23-20-18(10-29-22(20)25-12-26-23)16-4-6-17(24)7-5-16/h4-10,12H,11H2,1-3H3,(H,27,28)

InChI Key

LQXPISRBKPZWJP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)C)NC(=O)CSC2=NC=NC3=C2C(=CS3)C4=CC=C(C=C4)Cl)C

Origin of Product

United States

Preparation Methods

Cyclization with Formamide Derivatives

Aminothiophene precursors undergo cyclocondensation with formamide under thermal or catalytic conditions to form pyrimidine rings. For example:

  • Starting Material : 2-Aminothiophene derivatives substituted with electron-withdrawing groups (e.g., 4-chlorophenyl).

  • Reagents : Formamide, catalytic acid/base (e.g., HCl or NaOH).

  • Conditions : Reflux in polar solvents (e.g., ethanol, DMF) for 2–6 hours.

  • Yield : Reported yields for analogous systems range from 60–90%.

Example Reaction :
Aminothiophene+FormamideHCl, ΔThiophenopyrimidin-4-one\text{Aminothiophene} + \text{Formamide} \xrightarrow{\text{HCl, Δ}} \text{Thiophenopyrimidin-4-one}

Gewald Reaction for Thiophene-Pyrimidine Fusion

The Gewald reaction constructs thiophene rings via cyclocondensation of ketones/aldehydes with cyanoacetate derivatives and sulfur. Adaptation for pyrimidine fusion:

  • Step 1 : Synthesize 2-aminothiophene intermediates via Gewald reaction.

  • Step 2 : Condense with formamide or urea derivatives to form the pyrimidine ring.

Functionalization of the Thiophenopyrimidine Core

Introduction of the 4-Chlorophenyl Group

The 4-chlorophenyl substituent is typically introduced during early stages:

  • Pre-substitution : Incorporate 4-chlorophenyl groups into the starting aminothiophene via Suzuki coupling or nucleophilic aromatic substitution.

  • Post-cyclization : Direct electrophilic substitution on the pyrimidine ring (less common due to electronic deactivation).

MethodReagents/ConditionsYield RangeLimitations
Pre-substitutionPd catalysts, aryl halides, base70–85%Requires inert atmosphere
Post-cyclizationCl₂, FeCl₃, HNO₃40–60%Poor regioselectivity

Installation of the Thio Group at Position 4

The thio group at position 4 is critical for subsequent acetamide coupling:

  • Nucleophilic Substitution : Replace a leaving group (e.g., Cl, Br) with a thiolate.

    • Reagents : Thiols (e.g., mercaptoacetic acid) in basic media.

    • Conditions : RT–60°C, polar aprotic solvents (e.g., DMF).

Example :
Thiophenopyrimidine-4-Cl+HSCH₂COO⁻K₂CO₃, DMFThiophenopyrimidine-4-SCH₂COO⁻\text{Thiophenopyrimidine-4-Cl} + \text{HSCH₂COO⁻} \xrightarrow{\text{K₂CO₃, DMF}} \text{Thiophenopyrimidine-4-SCH₂COO⁻}

Acetamide Coupling and Final Functionalization

Formation of the Acetamide Linkage

The thio group is linked to the acetamide via:

  • Activation of Thiol : Convert thiol to a sulfonamide or thioester for improved reactivity.

  • Coupling with 2,4,6-Trimethylphenylamine :

    • Reagents : Acetyl chloride, coupling agents (e.g., EDC/HOBt).

    • Conditions : Anhydrous solvents (e.g., dichloromethane), 0–25°C.

Table 2 : Acetamide Coupling Methods

MethodReagents/ConditionsYield RangeNotes
Direct Amide FormationAcetyl chloride, amine, base65–80%Requires anhydrous conditions
Carbodiimide CouplingEDC, HOBt, DMAP70–85%Higher cost of reagents

Synthesis of N-(2,4,6-Trimethylphenyl)acetamide

The amine component is synthesized separately:

  • Methylation : 2,4,6-Trinitrophenol reduction followed by methylation.

  • Acetylation : React 2,4,6-trimethylphenylamine with acetyl chloride.

Key Challenge : Steric hindrance from the 2,4,6-trimethyl groups may slow reaction kinetics.

Optimization and Purification

Reaction Optimization Parameters

ParameterImpact on Yield/SelectivityOptimal Range
SolventPolar aprotic > polar proticDMF, DMSO
TemperatureHigher temps favor side reactions40–60°C
Catalyst LoadingBase: 0.1–0.5 eq; Acid: 0.5–1 eq0.3 eq (base)

Purification Techniques

  • Crystallization : Ethanol/water mixtures for high-purity product.

  • Chromatography : Silica gel (hexane/ethyl acetate, 3:1) to isolate isomers.

Chemical Reactions Analysis

2-[5-(4-chlorophenyl)thiopheno[3,2-e]pyrimidin-4-ylthio]-N-(2,4,6-trimethylphenyl)acetamide can undergo various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts like palladium on carbon (Pd/C), and temperature control to optimize reaction rates and yields. Major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of 2-[5-(4-chlorophenyl)thiopheno[3,2-e]pyrimidin-4-ylthio]-N-(2,4,6-trimethylphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or interact with DNA to exert its anticancer properties . The exact molecular targets and pathways involved depend on the specific biological context and require further research to elucidate.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features and Physicochemical Properties

The table below highlights key structural differences and similarities with related compounds:

Compound Name Core Structure Substituents Molecular Weight (g/mol) Key Physicochemical Properties
Target Compound Thiopheno[3,2-e]pyrimidine 5-(4-Chlorophenyl), 4-thioacetamide (2,4,6-trimethylphenyl) ~465.9 (calculated) High lipophilicity (Cl, trimethyl groups)
2-(4,6-Dimethylpyrimidin-2-ylsulfanyl)-N-(4-methylpyridin-2-yl)acetamide Pyrimidine 4,6-Dimethylpyrimidine, 4-methylpyridyl acetamide 318.4 Moderate solubility (polar pyridyl group)
2-[(5-(((4-(4-Chlorophenyl)pyrimidin-2-yl)thio)methyl)-1,3,4-oxadiazol-2-yl)thio]-N-(4-nitrophenyl)acetamide Pyrimidine + 1,3,4-oxadiazole 4-Chlorophenyl, 4-nitrophenyl acetamide, oxadiazole-thioether ~540.9 (calculated) High polarity (NO₂ group), moderate logP
5-Acetyl-4-(4-chlorophenyl)-6-methyl-3,4-dihydropyrimidine-2(1H)-thione Dihydropyrimidine 4-Chlorophenyl, acetyl, methyl 295.8 Reduced aromaticity (dihydropyrimidine)

Key Observations :

  • The target compound’s thiopheno[3,2-e]pyrimidine core distinguishes it from simpler pyrimidine or dihydropyrimidine derivatives, likely enhancing π-π stacking interactions in biological targets .
  • The 4-chlorophenyl moiety, common to the target compound and , is associated with improved metabolic stability and target affinity in medicinal chemistry .

Biological Activity

The compound 2-[5-(4-chlorophenyl)thiopheno[3,2-e]pyrimidin-4-ylthio]-N-(2,4,6-trimethylphenyl)acetamide has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article presents a comprehensive review of its biological activity, supported by research findings, data tables, and case studies.

  • Molecular Formula : C23H20ClN3OS2
  • Molecular Weight : 454.0 g/mol
  • IUPAC Name : 2-[5-(4-chlorophenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl-N-(2-propan-2-ylphenyl)acetamide
  • CAS Number : Not specified in the results.

The specific mechanism of action for this compound is not extensively documented in available literature. However, its structural components suggest potential interactions with various biological targets, including:

  • Kinase Inhibition : Similar compounds have been studied for their inhibitory effects on kinases such as IKKbeta and p38 MAP kinase, which are crucial in inflammatory processes and cancer progression .
  • Cholinesterase Inhibition : Some derivatives have shown promise as inhibitors of acetylcholinesterase and butyrylcholinesterase, making them potential candidates for treating neurodegenerative diseases .

Anticancer Activity

Research indicates that thiopheno[3,2-e]pyrimidine derivatives exhibit significant anticancer properties. For instance:

  • Case Study : A study involving related thiopheno compounds demonstrated inhibition of cancer cell proliferation through apoptosis induction. The compound's ability to modulate cell signaling pathways associated with cancer progression was highlighted .

Anti-inflammatory Activity

Compounds with similar structures have been evaluated for their anti-inflammatory effects:

  • Findings : Inhibitory effects on TNF-alpha production in THP-1 cells were observed at concentrations correlating with structural modifications in the compound. This suggests that the target compound may also exhibit anti-inflammatory properties through similar pathways .

Data Table: Biological Activities

Activity TypeCompoundAssay TypeResultReference
AnticancerThiopheno DerivativeCell Proliferation AssaySignificant inhibition
Anti-inflammatoryRelated CompoundTNF-alpha ProductionReduced secretion
Kinase InhibitionPyrimidine DerivativeKinase Activity AssayPotent inhibition

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) studies indicate that modifications to the phenyl and thiophene rings significantly influence the biological activity of these compounds:

  • Chlorine Substitution : The presence of a chlorine atom on the phenyl ring enhances lipophilicity and potentially increases binding affinity to biological targets.
  • Trimethyl Substitution : The trimethyl group on the acetamide moiety may improve selectivity towards specific enzymes or receptors.

Q & A

Q. What are the recommended synthetic routes and critical reaction conditions for synthesizing this compound?

The synthesis typically involves multi-step protocols:

  • Step 1 : Formation of the thienopyrimidine core via cyclization of thiophene derivatives with pyrimidine precursors under basic conditions .
  • Step 2 : Introduction of the 4-chlorophenyl group via nucleophilic aromatic substitution (SNAr) using a chlorobenzene derivative .
  • Step 3 : Thioacetamide linkage formation through coupling reactions (e.g., using mercaptoacetic acid derivatives) under inert atmospheres (N₂/Ar) .
  • Critical Conditions : Temperature control (60–80°C), solvent selection (DMF or dichloromethane), and pH adjustment (7–9) to minimize side reactions .

Q. How is structural integrity confirmed after synthesis?

  • Spectroscopic Methods :
    • ¹H/¹³C NMR : Verify substituent positions and aromatic proton environments .
    • IR Spectroscopy : Confirm functional groups (e.g., C=O at ~1700 cm⁻¹, S–C=S at ~650 cm⁻¹) .
  • Mass Spectrometry (MS) : Validate molecular weight (e.g., HRMS for exact mass) .
  • Elemental Analysis : Ensure purity (>95%) by matching calculated vs. experimental C/H/N/S percentages .

Q. What methodologies are used to evaluate its biological activity in early-stage research?

  • In Vitro Assays :
    • Enzyme Inhibition : Dose-response curves (IC₅₀) against kinases or proteases .
    • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) .
  • Molecular Docking : Predict binding affinity to target proteins (e.g., using AutoDock Vina) .

Advanced Research Questions

Q. How can synthetic protocols be optimized to improve yield and purity?

  • Parameter Optimization :
    • Solvent Screening : Test polar aprotic solvents (DMF vs. DMSO) to enhance reaction kinetics .
    • Catalyst Selection : Use Pd/C or CuI for cross-coupling steps to reduce by-products .
  • Purification : Employ gradient elution in HPLC (C18 column, acetonitrile/water) to isolate isomers .
  • Scale-Up Considerations : Maintain inert conditions and slow cooling rates during crystallization to avoid impurities .

Q. How to resolve contradictions in biological activity data across studies?

  • Comparative Analysis :
    • Test structural analogs (e.g., fluorophenyl vs. chlorophenyl derivatives) to isolate substituent effects .
    • Validate assay conditions (e.g., ATP concentration in kinase assays) to rule out experimental variability .
  • Mechanistic Studies : Use SPR (Surface Plasmon Resonance) to measure binding kinetics and confirm target specificity .

Q. What strategies ensure reproducibility in pharmacological data?

  • Standardized Protocols :
    • Cell Culture : Use authenticated cell lines and consistent passage numbers .
    • Dosing : Pre-dissolve compounds in DMSO (<0.1% final concentration) to avoid solvent toxicity .
  • Analytical Validation : Repeat NMR and HPLC analyses across batches to confirm compound stability .

Q. How to design SAR studies for this compound?

  • Modification Strategies :
    • Core Modifications : Replace thiophene with furan to assess ring flexibility .
    • Substituent Variations : Introduce electron-withdrawing groups (e.g., -NO₂) on the phenyl ring to enhance electrophilicity .
  • Activity Mapping : Corrogate IC₅₀ values with Hammett constants (σ) to quantify electronic effects .

Methodological Challenges and Solutions

Q. How to address compound instability during storage?

  • Storage : Lyophilize and store under argon at -20°C to prevent oxidation .
  • Stability Testing : Monitor degradation via LC-MS over 6 months; use antioxidants (e.g., BHT) if needed .

Q. What experimental designs assess synergistic effects in combination therapies?

  • Combinatorial Screens : Pair with cisplatin or doxorubicin in cancer cell lines; calculate synergy via Chou-Talalay method .
  • In Vivo Models : Use xenograft mice to evaluate tumor reduction with/without adjuvant therapies .

Q. Which advanced techniques characterize crystallinity and polymorphism?

  • X-ray Diffraction (XRD) : Resolve crystal packing and hydrogen-bonding networks (e.g., monoclinic vs. triclinic forms) .
  • DSC/TGA : Monitor thermal stability and identify polymorphic transitions .

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